![molecular formula C22H15N3 B13146132 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline CAS No. 62356-28-9](/img/structure/B13146132.png)
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The quinoxaline nucleus, which is a part of this compound, is found in numerous bioactive natural products and synthetic drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline can be synthesized through various methods. One common approach involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine in the presence of a catalyst such as bismuth salts (Bi(OTf)3) . Another method includes the reaction of halogen-containing quinoxaline derivatives with palladium catalysts, such as Pd(PPh3)4 and K2CO3 . Additionally, the Sonogashira coupling reaction of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of PdCl2(PPh3)2 and CuI is also used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert quinoxaline derivatives back to their original form.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bismuth salts, and halogen-containing quinoxaline derivatives . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline involves its interaction with molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, such as hydroxyl radicals (HO˙) . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . Additionally, its antibacterial activity is associated with its ability to disrupt bacterial cell membranes and inhibit bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline include other pyrroloquinoxaline derivatives, such as:
Uniqueness
This compound is unique due to its specific structure and the presence of two phenyl groups, which contribute to its distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
62356-28-9 |
|---|---|
Molekularformel |
C22H15N3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1,2-diphenylpyrrolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)21-15-20-22(25(21)17-11-5-2-6-12-17)24-19-14-8-7-13-18(19)23-20/h1-15H |
InChI-Schlüssel |
NBDPNRITSYGWPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4N=C3N2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


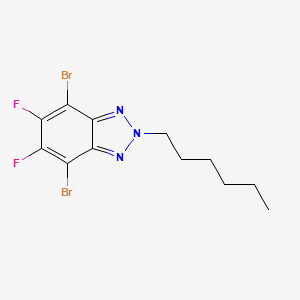

![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

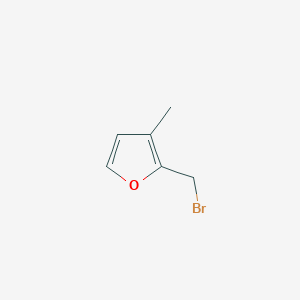
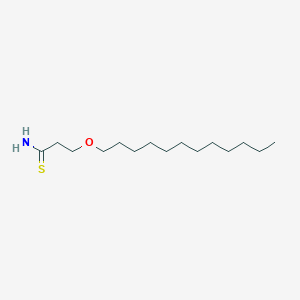
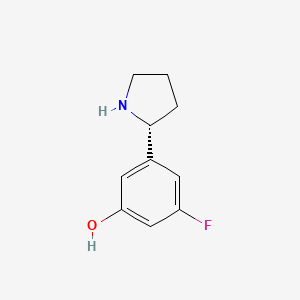
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)

![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
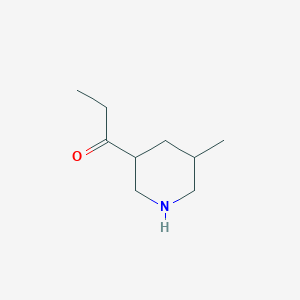
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
